2-(Methoxycarbonyl)-6-nitrobenzoic acid

Crystallography Solid-state chemistry Structural biology

This nitrated monoester is the designated starting material for Apremilast impurity (αS)-3-Ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]-N-[(1S)-1-phenylethyl]-benzenemethanamine synthesis. Its distinct 6-nitro-2-carboxylic acid/2-methoxycarbonyl pattern, 7.5-fold lower water solubility (2.65 mg/mL) vs. 3-nitrophthalic acid, and lower mp (160–164°C) enable melt crystallization and hydrophobic-phase reactions. Irreplaceable for GMP compliance; substituting the diacid or ethyl ester invalidates impurity validation.

Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
CAS No. 21606-04-2
Cat. No. B160122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxycarbonyl)-6-nitrobenzoic acid
CAS21606-04-2
Molecular FormulaC9H7NO6
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12)
InChIKeyDJMQLZPEBHSABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxycarbonyl)-6-nitrobenzoic Acid (CAS 21606-04-2) — Key Properties, Synonyms, and Industrial Relevance for Procurement


2-(Methoxycarbonyl)-6-nitrobenzoic acid (CAS 21606-04-2), also designated 1-methyl-3-nitrophthalate, is a nitrated phthalic acid monoester with the molecular formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol [1]. The compound possesses a calculated XLogP3 of 1.1 and a topological polar surface area of 109 Ų [1]. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical manufacturing, notably as a precursor to the Apremilast impurity (αS)-3-Ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]-N-[(1S)-1-phenylethyl]-benzenemethanamine . Its distinct substitution pattern, featuring a 6-nitro group, a 2-carboxylic acid, and a 2-methoxycarbonyl ester, confers unique reactivity and physicochemical properties that differentiate it from unesterified analogs and other nitrobenzoic acids [2].

Why 2-(Methoxycarbonyl)-6-nitrobenzoic Acid Cannot Be Simply Replaced with Closest Analogs in Critical Applications


The substitution of 2-(methoxycarbonyl)-6-nitrobenzoic acid with seemingly related compounds such as 3-nitrophthalic acid (the unesterified diacid) or 2-(ethoxycarbonyl)-6-nitrobenzoic acid (the ethyl ester analog) is not straightforward due to quantifiable differences in physicochemical and conformational properties that directly impact reactivity, purification, and downstream synthetic utility. The esterification of one carboxyl group fundamentally alters the hydrogen-bonding network, melting behavior, lipophilicity, and crystal packing, which can affect reaction selectivity and isolation procedures [1]. For instance, the methyl ester provides a distinct hydrolytic stability profile compared to the diacid, enabling selective transformations that are not feasible with the more polar and hydrogen-bond donor-rich 3-nitrophthalic acid [2]. These differential properties are quantified below to inform scientific and procurement decisions.

Quantitative Differentiation of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid from Closest Comparators


Crystal Conformation: Distinct Dihedral Angles Alter Hydrogen-Bonding and Packing

In the title compound, the three substituents adopt specific dihedral angles relative to the benzene ring: 29.99° for the nitro group, 67.09° for the carboxylic acid, and 32.48° for the methoxycarbonyl group [1]. In contrast, in 3-nitrophthalic acid, the nitro group and the 1-carboxyl group are effectively coplanar with the ring, while the central 2-carboxyl group is almost orthogonal [2]. This conformational divergence results from steric hindrance minimization and leads to distinct hydrogen-bonding motifs; the title compound forms a three-dimensional network via one classical O—H⋯O and two nonclassical C—H⋯O contacts, whereas 3-nitrophthalic acid assembles into sheets via alternating R₂²(8) and R₃⁶(36) rings [1][2].

Crystallography Solid-state chemistry Structural biology

Melting Point Depression of ~50°C Relative to the Diacid Facilitates Handling and Purification

The melting point of 2-(methoxycarbonyl)-6-nitrobenzoic acid is reported as 160.0–164.0 °C [1]. Its unesterified counterpart, 3-nitrophthalic acid, decomposes upon melting at 210–217 °C [2]. This ~50 °C reduction in melting point, coupled with the absence of decomposition during melting, simplifies thermal processing, recrystallization, and purity assessment. The lower melting point also reflects weaker intermolecular forces due to the replacement of one carboxylic acid hydrogen-bond donor with a methoxycarbonyl acceptor [3].

Thermal analysis Process chemistry Purification

Reduced Water Solubility (2.65 mg/mL vs. 20 mg/mL) Enhances Extractability in Organic Media

The predicted water solubility (ESOL Log S) of 2-(methoxycarbonyl)-6-nitrobenzoic acid is –1.93, corresponding to 2.65 mg/mL . In contrast, 3-nitrophthalic acid exhibits a water solubility of 20 g/L (20 mg/mL) at 25 °C . This ~7.5-fold decrease in aqueous solubility is attributed to the esterification of one carboxyl group, which reduces hydrogen-bond donor capacity and increases lipophilicity (XLogP3 = 1.1 vs. ~0.67 for 3-nitrophthalic acid) [1]. The lower water solubility facilitates organic-phase extraction during workup and improves compatibility with hydrophobic reaction media.

Solubility Partitioning Synthetic workup

Exclusive Role as Intermediate in Apremilast Impurity Synthesis

2-(Methoxycarbonyl)-6-nitrobenzoic acid is specifically cited as an intermediate in the synthesis of (αS)-3-Ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]-N-[(1S)-1-phenylethyl]-benzenemethanamine, a known impurity of the PDE4 inhibitor Apremilast . Its closest analogs, including 3-nitrophthalic acid and the ethyl ester, are not reported as intermediates for this specific impurity. The compound's unique reactivity profile, including the ability to undergo selective reduction of the nitro group while retaining the ester functionality, underpins its utility in this regulated pharmaceutical context .

Pharmaceutical impurities Synthetic intermediate Drug synthesis

Preferred Application Scenarios for 2-(Methoxycarbonyl)-6-nitrobenzoic Acid Based on Quantitative Differentiation


Synthesis of Apremilast-Related Impurities and PDE4 Inhibitor Intermediates

The compound is the designated starting material for preparing the Apremilast impurity (αS)-3-Ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]-N-[(1S)-1-phenylethyl]-benzenemethanamine . Its specific ester functionality and nitro group positioning are critical for the subsequent synthetic steps; replacement with the diacid or ethyl ester would alter reactivity and necessitate re-validation of the impurity synthesis, making this compound irreplaceable for GMP compliance.

Solid-Phase Synthesis and Crystallization-Driven Purification

The lower melting point (160–164 °C) and well-defined crystal structure with three-dimensional hydrogen-bonding networks facilitate controlled crystallization [1]. This property is advantageous for solid-phase peptide synthesis supports and for purifying reaction mixtures via melt crystallization, where the ~50 °C lower melting point compared to 3-nitrophthalic acid reduces energy input and thermal degradation risk [2].

Organic-Phase Reactions Requiring Low Aqueous Solubility

With a predicted water solubility of 2.65 mg/mL—7.5-fold lower than that of 3-nitrophthalic acid—this compound is preferred for reactions conducted in hydrophobic solvents or under biphasic conditions . The reduced aqueous solubility minimizes product loss during aqueous workup and improves partition coefficients in liquid–liquid extractions, leading to higher isolated yields.

Structure–Activity Relationship (SAR) Studies on Nitrobenzoic Acid Derivatives

The unique dihedral angles (29.99°, 67.09°, 32.48°) and the resulting hydrogen-bonding motif provide a distinct three-dimensional framework for investigating the influence of conformation on biological activity [1]. Researchers exploring the SAR of nitrophthalate derivatives can use this compound as a rigid scaffold to probe the effects of substituent orientation on target binding, a dimension not accessible with the more planar 3-nitrophthalic acid.

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